molecular formula C18H14O2 B15074751 7,8,9,10-Tetrahydrotetracene-5,12-dione CAS No. 5349-90-6

7,8,9,10-Tetrahydrotetracene-5,12-dione

Cat. No.: B15074751
CAS No.: 5349-90-6
M. Wt: 262.3 g/mol
InChI Key: XFOHBSLKSOSFBE-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula C18H14O2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure that includes a quinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydrotetracene-5,12-dione typically involves the reduction of tetracene-5,12-dione. One common method is the catalytic hydrogenation of tetracene-5,12-dione using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the double bonds in the tetracene ring system while preserving the quinone functionality.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetracene-5,12-dione.

    Reduction: Further reduction can lead to the formation of fully hydrogenated tetracene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Tetracene-5,12-dione.

    Reduction: Fully hydrogenated tetracene derivatives.

    Substitution: Halogenated or nitrated tetracene derivatives.

Scientific Research Applications

7,8,9,10-Tetrahydrotetracene-5,12-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydrotetracene-5,12-dione involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting processes such as DNA replication and transcription. This intercalation can lead to the production of single-strand breaks in DNA, ultimately resulting in cell death. The compound may also interact with enzymes such as topoisomerase II, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Daunorubicinone: (8S,10S)-8-Acetyl-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione.

    Dihydrodaunorubicin: (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride.

Uniqueness

7,8,9,10-Tetrahydrotetracene-5,12-dione is unique due to its specific structure and the presence of a quinone moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for further research and development.

Properties

CAS No.

5349-90-6

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

7,8,9,10-tetrahydrotetracene-5,12-dione

InChI

InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h3-4,7-10H,1-2,5-6H2

InChI Key

XFOHBSLKSOSFBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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